BenchChemオンラインストアへようこそ!

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one

Physicochemical profiling Fragment-based drug discovery Lead optimization

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one (CAS 2168445-09-6) is a spirocyclic building block belonging to the 6-azaspiro[3.4]octan-7-one family, distinguished by an iodomethyl substituent at the 5-position. With a molecular formula of C₈H₁₂INO and a molecular weight of 265.09 g/mol, this compound presents a single hydrogen bond donor and acceptor, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 29.1 Ų.

Molecular Formula C8H12INO
Molecular Weight 265.094
CAS No. 2168445-09-6
Cat. No. B2367106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one
CAS2168445-09-6
Molecular FormulaC8H12INO
Molecular Weight265.094
Structural Identifiers
SMILESC1CC2(C1)CC(=O)NC2CI
InChIInChI=1S/C8H12INO/c9-5-6-8(2-1-3-8)4-7(11)10-6/h6H,1-5H2,(H,10,11)
InChIKeySYRUCNLRUFLWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one (CAS 2168445-09-6) — Procurement-Ready Spirocyclic Building Block for Medicinal Chemistry


5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one (CAS 2168445-09-6) is a spirocyclic building block belonging to the 6-azaspiro[3.4]octan-7-one family, distinguished by an iodomethyl substituent at the 5-position [1]. With a molecular formula of C₈H₁₂INO and a molecular weight of 265.09 g/mol, this compound presents a single hydrogen bond donor and acceptor, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 29.1 Ų [1]. It is commercially catalogued as a versatile small-molecule scaffold (Biosynth Ref. 3D-TLD44509) at a minimum purity of 95%, with pricing of approximately €666/50 mg and €1,853/500 mg .

Why the Unsubstituted 6-Azaspiro[3.4]octan-7-one Cannot Substitute for the 5-Iodomethyl Derivative


Although the parent scaffold 6-azaspiro[3.4]octan-7-one (CAS 1465480-75-4, MW 125.17 g/mol) shares the same spirocyclic core and TPSA (29.1 Ų), it lacks the iodomethyl group that confers a 1.2-unit increase in computed XLogP3 (from 0.4 to 1.6) and introduces a rotatable bond (0 → 1) [1]. This substituent transforms the scaffold from a hydrogen-bond-capable heterocycle into a covalent-capable electrophilic probe, enabling nucleophilic substitution reactions (Sₙ2) that the parent scaffold cannot undergo [2]. The iodomethyl group also significantly increases the molecular weight (from 125.17 to 265.09 Da), altering the compound's physicochemical profile for fragment-based drug discovery campaigns requiring heavier, more lipophilic starting points [1]. Substituting the parent compound for the 5-iodomethyl derivative would therefore forfeit the reactive handle and the differentiated physicochemical properties that define the target compound's utility in medicinal chemistry programs.

Quantitative Comparator Evidence: 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Rotatable Bond Count: Head-to-Head Comparison with the Parent Scaffold

The target compound exhibits a computed XLogP3 of 1.6 and 1 rotatable bond. In contrast, the parent scaffold 6-azaspiro[3.4]octan-7-one (CAS 1465480-75-4, the closest structural analog lacking the iodomethyl group) shows an XLogP3 of 0.4 and 0 rotatable bonds [1][2]. The TPSA is identical (29.1 Ų) for both compounds [1][2].

Physicochemical profiling Fragment-based drug discovery Lead optimization

GHS Hazard Profile: Acute Oral Toxicity, Skin/Eye Irritation, and Respiratory Hazard Classification

The compound carries ECHA-notified GHS hazard classifications: H302 (Harmful if swallowed, 100% of notifications), H315 (Causes skin irritation, 100%), H318 (Causes serious eye damage, 100%), and H335 (May cause respiratory irritation, 100%) [1]. This safety profile is based on 1 company notification to the ECHA C&L Inventory [1]. In contrast, the parent scaffold 6-azaspiro[3.4]octan-7-one does not have equivalent GHS hazard data publicly available in PubChem [2], providing the target compound with a more rigorously characterized hazard profile suitable for institutional safety assessments and procurement risk evaluations.

Safety assessment Laboratory handling Procurement risk evaluation

Commercial Purity Specification and Pricing: Target Compound vs. Parent Scaffold

The target compound is offered at a minimum purity of 95% (Biosynth/CymitQuimica, Ref. 3D-TLD44509) at €666/50 mg and €1,853/500 mg . The parent scaffold 6-azaspiro[3.4]octan-7-one is commercially available at purities ranging from 95% (Hit2Lead, CymitQuimica 97%, MolCore 98%) to 99.81% (Chemscene) at significantly lower cost points . While the parent scaffold is a commodity building block, the target compound occupies a niche as a functionalized spirocyclic intermediate with a reactive iodomethyl handle, commanding a premium price that reflects its synthetic complexity and differentiated utility.

Procurement benchmark Commercial availability Building block sourcing

Iodomethyl Leaving-Group Reactivity: Functional Differentiation for Covalent Probe and Derivatization Applications

The iodomethyl substituent serves as a primary alkyl iodide, enabling facile Sₙ2 nucleophilic displacement with a wide range of nucleophiles (amines, thiols, carboxylates, alkoxides), a reactivity feature absent in the parent scaffold and other non-halogenated spiro[3.4]octane analogs [1]. While direct kinetic data for this specific compound are not publicly available, the reactivity of the iodomethyl group is well-established across spirocyclic iodomethyl building blocks: for instance, 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane (a closely related spiro[3.4]octane bearing an iodomethyl substituent) has been reported to achieve iodocyclization yields of up to 92% under optimized conditions (NaHCO₃, acetonitrile, one-pot spirocycle formation), demonstrating the synthetic efficiency of the iodomethyl motif in this scaffold family . In contrast, the non-iodinated parent scaffold 6-azaspiro[3.4]octan-7-one (CAS 1465480-75-4) lacks this electrophilic reactive handle entirely, limiting its utility to amide/ketone chemistry only [2].

Covalent inhibitors Chemical biology probes Nucleophilic substitution

Spirocyclic Scaffold Conformational Rigidity: Class-Level Advantage for Target Engagement and Pharmacokinetics

Spirocyclic scaffolds, including the 6-azaspiro[3.4]octane core, provide conformational rigidity that has been shown in medicinal chemistry reviews to improve target binding specificity, metabolic stability, and solubility compared to planar heterocyclic analogs [1]. A recent comprehensive review highlights that spirocycles can reduce hERG inhibition through steric hindrance and modulation of lipophilicity and pKa, while also increasing Fsp³ (fraction of sp³-hybridized carbons) to improve drug-like properties [1]. Within this class, the target compound's spiro[3.4]octane framework combines a four-membered cyclobutane ring with a five-membered lactam ring, yielding a defined three-dimensional exit vector orientation that flat aromatic building blocks cannot achieve . Quantitative SAR data for the broader spiro[3.4]octane class include 5-oxa-6-azaspiro[3.4]octan-7-one derivatives showing IC₅₀ values as low as 0.8 nM against DHODH isoform 1 [2], establishing the class's capacity for high target potency through conformational pre-organization.

Conformational restriction Metabolic stability Bioisosteric replacement

Class-Level EGFR Inhibitory Activity of Iodomethyl-Substituted Spiro[3.4]octane Derivatives

A closely related spiro[3.4]octane derivative, 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane (CAS 2060061-81-4), has been reported to exhibit inhibitory activity against EGFR tyrosine kinase with an IC₅₀ value of 0.8–1.2 µM . Molecular docking studies suggest that the iodomethyl group engages the EGFR hydrophobic pocket, while the spirocyclic core stabilizes the inactive kinase conformation . Although this data does not directly measure the target compound's activity, the structural homology — both compounds share the spiro[3.4]octane framework with an iodomethyl substituent positioned to interact with kinase hydrophobic pockets — provides class-level evidence that the iodomethyl-spiro[3.4]octane pharmacophore can achieve low-micromolar EGFR inhibition. The target compound's lactam functionality may confer additional hydrogen-bonding capacity compared to the oxa analog.

EGFR inhibition Cancer cell proliferation Spirocyclic kinase inhibitors

Procurement-Driven Application Scenarios for 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one


Covalent Fragment-Based Ligand Discovery (FBLD)

The iodomethyl group provides a mildly electrophilic warhead suitable for covalent fragment screening against cysteine or other nucleophilic residues. The compound's computed XLogP3 of 1.6, TPSA of 29.1 Ų, and molecular weight of 265.09 Da place it within acceptable fragment-like physicochemical space for covalent FBLD campaigns [1]. The availability of a quantified GHS hazard profile (H302, H315, H318, H335) supports safe handling in fragment library management [1].

Synthesis of Kinase-Targeted Spirocyclic Inhibitor Libraries

Based on class-level evidence that iodomethyl-substituted spiro[3.4]octane derivatives achieve EGFR IC₅₀ values of 0.8–1.2 µM , the target compound can serve as a key intermediate for synthesizing focused kinase inhibitor libraries. The spirocyclic scaffold's conformational rigidity, combined with the lactam hydrogen-bonding motif, offers a three-dimensional pharmacophore distinct from flat aromatic kinase inhibitor chemotypes [2].

Late-Stage Functionalization via Nucleophilic Displacement of the Iodomethyl Handle

The primary alkyl iodide enables Sₙ2 derivatization with amine, thiol, carboxylate, or alkoxide nucleophiles, allowing late-stage diversification of the spirocyclic scaffold. Related iodomethyl spiro[3.4]octane derivatives have demonstrated synthetic efficiency with yields up to 92% in one-pot spirocycle formation reactions [3]. Procurement at ≥95% purity ensures reliable stoichiometric control in derivatization chemistry [1].

Physicochemical Property Optimization in Lead Series

The target compound's differentiated XLogP3 (+1.2 vs. parent scaffold) and increased molecular weight make it a suitable building block for modulating lipophilicity in lead optimization programs that require higher logD for membrane permeability while retaining low TPSA [1][2]. The spirocyclic architecture has been documented to improve metabolic stability and reduce hERG liability compared to planar heterocyclic analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.